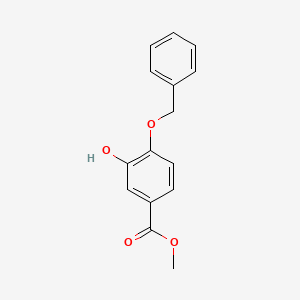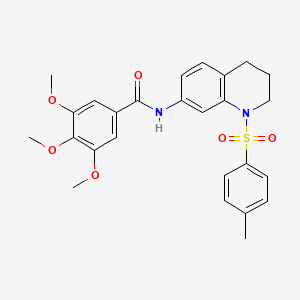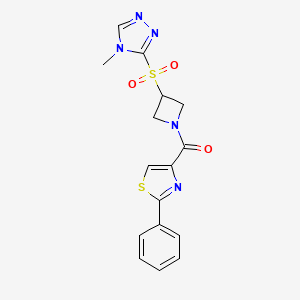
N-(2-chloropyridin-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloropyridin-4-yl)prop-2-enamide is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a chlorine atom at the 2-position and an amide group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloropyridin-4-yl)prop-2-enamide typically involves the reaction of 2-chloropyridine with an appropriate amide precursor. One common method is the reaction of 2-chloropyridine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve the use of more robust purification techniques such as distillation and crystallization to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chloropyridin-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form N-(2-chloropyridin-4-yl)prop-2-enoic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The double bond in the prop-2-enamide moiety can be reduced to form N-(2-chloropyridin-4-yl)propionamide using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Reduction Reactions: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol, methanol).
Major Products Formed
Substitution Reactions: N-(2-substituted-pyridin-4-yl)prop-2-enamide derivatives.
Oxidation Reactions: N-(2-chloropyridin-4-yl)prop-2-enoic acid.
Reduction Reactions: N-(2-chloropyridin-4-yl)propionamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chloropyridin-4-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It is utilized in the development of advanced materials, including polymers and coatings with specific chemical properties.
Agrochemicals: The compound is explored for its potential use in the synthesis of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of N-(2-chloropyridin-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom on the pyridine ring enhances the compound’s binding affinity to these targets, while the amide group facilitates hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine: A simpler derivative with a chlorine atom at the 2-position of the pyridine ring.
N-(2-chloropyrimidin-4-yl)prop-2-enamide: A structurally similar compound with a pyrimidine ring instead of a pyridine ring.
N-(2-chloropyridin-4-yl)propionamide: A reduced form of N-(2-chloropyridin-4-yl)prop-2-enamide with a single bond in the propionamide moiety.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a chlorine atom and an amide group. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-(2-chloropyridin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-2-8(12)11-6-3-4-10-7(9)5-6/h2-5H,1H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZONCUELRSMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2680877.png)
![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2680879.png)




![N'-(3-chloro-2-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2680890.png)



![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680895.png)

![N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2680897.png)
